Low Dielectric Constant vs. Generic Triamines
Poly(amide-imide) (PAI) films synthesized from TFAPOB-derived triacid monomers achieve dielectric constants (Dk) in the range of 2.10–2.48, significantly lower than typical values for non-fluorinated triamine-based polyimides [1]. In contrast, neat polyimide films without fluorinated crosslinkers exhibit Dk values of approximately 2.9, and even crosslinked systems using 1,3,5-tris(4-aminophenyl)benzene (TAPB) only reduce Dk to 2.55–2.35 at 1 MHz [2]. The ortho-CF₃ groups in TFAPOB contribute to increased free volume and reduced polarization, enabling lower dielectric constants essential for high-frequency communication applications.
| Evidence Dimension | Dielectric constant (Dk) |
|---|---|
| Target Compound Data | 2.10–2.48 (PAI films derived from TFAPOB) [1] |
| Comparator Or Baseline | 2.9 (neat PI); 2.55–2.35 (TAPB-crosslinked PI at 1 MHz) [2] |
| Quantified Difference | TFAPOB-derived PAIs achieve Dk values 15–28% lower than neat PI and 5–13% lower than TAPB-crosslinked PI |
| Conditions | PAI films: hyperbranched linear long-chain segment architecture; PI films: 1 MHz frequency |
Why This Matters
Lower dielectric constants reduce signal propagation delay and cross-talk in high-frequency electronic packaging, directly influencing material selection for 5G/6G substrate applications.
- [1] Sun, Z., Yang, W., Zhang, X., Zhu, X., Luan, J., Li, W., & Liu, Y. (2024). Preparation and performance testing of novel bendable optically transparent fluorinated hyperbranched linear long chain segment poly(amide-imide) films. Polymer Chemistry, 15, 903-914. View Source
- [2] Zhao, W.-J., Tong, Y.-Z., Zeng, P.-P., Zhou, Y.-S., Cao, X.-W., & Wu, W. (2024). Comparative Study of Intrachain versus Interchain Cross-linking on the Mechanical, Thermal and Dielectric Properties of Low-k Polyimide. Chinese Journal of Polymer Science, 42(11), 1824-1834. View Source
